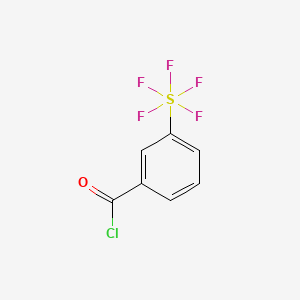

3-(Pentafluorosulfanyl)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5OS/c8-7(14)5-2-1-3-6(4-5)15(9,10,11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHIADOQLRPGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381326 | |

| Record name | SBB053612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-81-7 | |

| Record name | (OC-6-21)-[3-(Chlorocarbonyl)phenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB053612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Pentafluorosulfanyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(pentafluorosulfanyl)benzoyl chloride, a versatile reagent increasingly recognized for its potential in medicinal chemistry and materials science. The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," imparts unique electronic and physicochemical properties to organic molecules, including enhanced metabolic stability, lipophilicity, and electron-withdrawing character.[1][2][3] This guide will cover the fundamental properties, synthesis, reactivity, and applications of this compound, offering practical insights and detailed protocols for its use in the laboratory.

Introduction: The Emergence of the Pentafluorosulfanyl Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The pentafluorosulfanyl (SF₅) group, in particular, has garnered significant attention for its distinctive combination of properties.[4][5] Unlike the more common trifluoromethyl (CF₃) group, the SF₅ moiety possesses an octahedral geometry and a greater electron-withdrawing nature, which can profoundly influence a molecule's conformation, pKa, and binding interactions with biological targets.[1][6] this compound serves as a key building block for introducing this remarkable functional group into a wide array of molecular scaffolds.

Key Attributes of the Pentafluorosulfanyl Group:

-

High Electronegativity: The five fluorine atoms create a strongly electron-withdrawing group, impacting the electronic properties of the parent molecule.[2]

-

Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and harsh chemical conditions.[2][4][5]

-

Enhanced Lipophilicity: The SF₅ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][2]

-

Unique Steric Profile: The octahedral geometry of the SF₅ group provides a distinct three-dimensional profile that can be exploited for optimizing interactions with biological targets.[1]

This guide will provide the necessary technical details to empower researchers to effectively utilize this compound in their synthetic endeavors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective handling in the laboratory.

| Property | Value | Source |

| CAS Number | 401892-81-7 | Internal Knowledge |

| Molecular Formula | C₇H₄ClF₅OS | [7] |

| Molecular Weight | 266.62 g/mol | [7] |

| Appearance | Not explicitly found, but likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly found | |

| Solubility | Likely soluble in common aprotic organic solvents (e.g., DCM, THF, toluene) and reactive with protic solvents (e.g., water, alcohols). |

Synthesis of this compound

The most direct and common method for the preparation of this compound is the conversion of its corresponding carboxylic acid, 3-(pentafluorosulfanyl)benzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of the Precursor: 3-(Pentafluorosulfanyl)benzoic Acid

The synthesis of 3-(pentafluorosulfanyl)benzoic acid has been described starting from 3-nitro-(pentafluorosulfanyl)benzene. The process involves the reduction of the nitro group to an aniline, followed by conversion of the amino group to a bromide, which is then transformed into a formyl group. Finally, the aldehyde is oxidized to the carboxylic acid.[8]

Conversion of 3-(Pentafluorosulfanyl)benzoic Acid to the Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride is a widely used reagent for this purpose due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[9][10]

Reaction Scheme:

General reaction for the synthesis of this compound.

Detailed Experimental Protocol:

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl). All glassware should be thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(pentafluorosulfanyl)benzoic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[9] Co-evaporation with an inert solvent like toluene can help to remove the last traces of thionyl chloride.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the pure product.

Causality of Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and also serves as the reaction solvent.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent any potential side reactions with atmospheric moisture.

-

Removal of Excess Reagent: Complete removal of thionyl chloride is crucial as its presence can interfere with subsequent reactions.

Reactivity and Synthetic Applications

This compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles. The carbon atom of the carbonyl group is highly electron-deficient due to the inductive effects of the adjacent chlorine atom and the strongly electron-withdrawing 3-pentafluorosulfanylphenyl group.[11]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism.[11][12]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[11]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[13]

General mechanism of nucleophilic acyl substitution of acyl chlorides.

Reaction with Amines: Synthesis of Amides

This compound reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile) to neutralize the HCl byproduct.[14]

Experimental Protocol: Synthesis of N-Aryl-3-(pentafluorosulfanyl)benzamides

-

Reaction Setup: Dissolve the amine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath and add a solution of this compound in the same solvent dropwise. Add a slight excess of a non-nucleophilic base like triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Reaction with Alcohols: Synthesis of Esters

The reaction of this compound with alcohols yields the corresponding esters. Similar to the amidation reaction, a base is often added to scavenge the HCl produced.

Experimental Protocol: Synthesis of Alkyl 3-(pentafluorosulfanyl)benzoates

-

Reaction Setup: Dissolve the alcohol in a suitable aprotic solvent.

-

Reagent Addition: Add this compound to the solution. A base such as pyridine can be used as both a catalyst and a base.

-

Reaction Conditions: The reaction is typically stirred at room temperature.

-

Work-up and Purification: The work-up and purification procedures are similar to those for the amide synthesis.

The Role of this compound in Drug Discovery

The incorporation of the SF₅ group into drug candidates can lead to significant improvements in their pharmacological profiles.[2] this compound provides a direct route to introduce this valuable moiety into various molecular frameworks.

Key Advantages in Medicinal Chemistry:

-

Metabolic Stability: The robustness of the S-F bonds often translates to increased metabolic stability and a longer in vivo half-life of the drug.[2][4]

-

Modulation of Physicochemical Properties: The high lipophilicity of the SF₅ group can enhance membrane permeability and oral bioavailability.[2]

-

Bioisosteric Replacement: The SF₅ group can serve as a bioisostere for other functional groups, such as the trifluoromethyl, tert-butyl, or nitro groups, allowing for fine-tuning of a compound's properties.[4][15]

The use of this compound allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery programs.[1]

Spectroscopic Data

While a dedicated spectrum for this compound was not found in the searched literature, the expected spectroscopic features can be predicted based on the functional groups present.

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around 165-175 ppm). Aromatic carbons would also be observable, with the carbon attached to the SF₅ group showing a characteristic coupling to fluorine.

-

¹⁹F NMR: The SF₅ group would give rise to a characteristic A₄B pattern, with one signal for the apical fluorine and a multiplet for the four equatorial fluorines.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride would be expected around 1780-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This compound is a valuable and reactive building block for the introduction of the pentafluorosulfanyl group into organic molecules. Its synthesis from the corresponding benzoic acid is straightforward, and its reactivity with a wide range of nucleophiles is well-established. The unique properties imparted by the SF₅ group make this reagent a powerful tool for researchers in drug discovery and materials science, enabling the development of novel compounds with enhanced properties. As the field of fluorine chemistry continues to expand, the utility of this compound is poised to grow even further.

References

- Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(41), 12822-12834.

- ChemistNate. (2022, January 30). Acid Chloride Reactions (General Mechanism) [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22).

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides (ROCl) with Nucleophiles.

- Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides.

- Figshare. (2023, June 9). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.

- Google Patents. (2017). Preparation method of 3,5-dichlorobenzoyl chloride. CN106349121A.

- Making benzoyl chloride. (2024, June 17). [Video]. YouTube.

- PubChem. (n.d.). 4-(Pentafluorosulfanyl)benzoyl chloride.

- ResearchGate. (2025, August 9). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Request PDF.

- ResearchGate. (2025, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- ResearchGate. (2025, October 30). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.

- ResearchGate. (2025, August 5). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH | Request PDF.

- ResearchGate. (2025, January 24).

- ResearchGate. (2022, September 26). Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans.

- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.

- University of Southampton ePrints. (n.d.). Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds.

- W. B. Allen. (n.d.). How is benzoic acid converted to Benzyl chloride.

- W. B. Allen. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.

- W. B. Allen. (2011, May 6).

- W. B. Allen. (1975).

- W. B. Allen. (n.d.).

- W. B. Allen. (n.d.). pentafluorobenzoyl chloride. ChemBK.

- W. B. Allen. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.

- Enamine. (n.d.). SF5-containing building blocks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Pentafluorosulfanyl)benzoyl chloride | C7H4ClF5OS | CID 2779215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How is benzoic acid converted to Benzyl chloride [allen.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 15. sussex.figshare.com [sussex.figshare.com]

Introduction: The Emergence of the "Super-Trifluoromethyl" Group

An In-depth Technical Guide to the Synthesis of 3-(Pentafluorosulfanyl)benzoyl Chloride

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. While the trifluoromethyl (CF₃) group has long been a staple, the pentafluorosulfanyl (SF₅) group is rapidly gaining prominence as a "super-trifluoromethyl" bioisostere.[1][2] The SF₅ group imparts a unique combination of properties, including greater electronegativity, enhanced metabolic stability, and a distinct octahedral geometry, which can lead to improved biological activity and novel material characteristics.[2]

This compound is a pivotal chemical intermediate that serves as a versatile building block for introducing the 3-(pentafluorosulfanyl)benzoyl moiety. Its acyl chloride functionality provides a reactive handle for forming amide, ester, and ketone linkages, making it an invaluable tool for researchers and drug development professionals.[3] This guide offers a detailed exploration of the predominant synthetic pathway to this compound, grounded in established chemical principles and field-proven methodologies.

Overall Synthetic Strategy

The most practical and widely adopted synthesis of this compound is a two-stage process. This approach bifurcates the challenge into two distinct and manageable phases:

-

Formation of the Core Scaffold : The synthesis of the key precursor, 3-(pentafluorosulfanyl)benzoic acid. This step involves the intricate task of introducing the SF₅ group onto the aromatic ring and establishing the carboxylic acid functionality.

-

Activation to the Acyl Chloride : The conversion of the relatively stable 3-(pentafluorosulfanyl)benzoic acid into the highly reactive this compound. This is a standard functional group transformation in organic synthesis.

The following diagram provides a high-level overview of this strategic workflow.

Caption: High-level two-stage synthetic workflow.

Part 1: Synthesis of the Precursor, 3-(Pentafluorosulfanyl)benzoic Acid

The primary challenge in this synthesis lies in the creation of the SF₅-substituted aromatic ring. While methods exist for the direct introduction of the SF₅ group, such as the oxidative fluorination of diaryl disulfides or the radical addition of SF₅Cl, a more common approach is to utilize a commercially available pentafluorosulfanyl-substituted benzene and then chemically elaborate the substituent into a carboxylic acid.[2][4][5]

A viable and documented pathway proceeds from 3-(pentafluorosulfanyl)benzaldehyde. The aldehyde is oxidized to the corresponding carboxylic acid. While various oxidizing agents can accomplish this, the following protocol illustrates a representative method.

Experimental Protocol: Oxidation of 3-(Pentafluorosulfanyl)benzaldehyde

This protocol is based on analogous oxidation procedures for aromatic aldehydes.

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(pentafluorosulfanyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent mixture, such as aqueous tert-butanol.

-

Reagent Addition : Prepare a solution of potassium permanganate (KMnO₄, ~2.0 eq) in water. Add the KMnO₄ solution slowly to the stirred aldehyde solution. The reaction is exothermic and the color will change to a dark brown as manganese dioxide (MnO₂) precipitates.

-

Reaction : Gently heat the mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up : Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with water.

-

Isolation : Transfer the filtrate to a separatory funnel and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The 3-(pentafluorosulfanyl)benzoic acid will precipitate as a white solid.

-

Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Causality and Scientific Rationale

-

Choice of Precursor : 3-(Pentafluorosulfanyl)benzaldehyde is a logical starting point as the aldehyde group is at the correct oxidation state for direct conversion to a carboxylic acid without requiring more complex carbon-carbon bond-forming reactions.

-

Oxidizing Agent : Potassium permanganate is a powerful and cost-effective oxidizing agent capable of efficiently converting aromatic aldehydes to carboxylic acids under relatively straightforward conditions. The basic conditions initially used prevent unwanted side reactions, and the final acidification ensures the protonation of the carboxylate salt to yield the desired product.

Part 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[6] Acyl chlorides are highly reactive electrophiles, making them excellent precursors for the synthesis of esters and amides.[3] Thionyl chloride (SOCl₂) is a superior reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8] The reaction is often catalyzed by N,N-dimethylformamide (DMF).

Mechanism of Chlorination with Thionyl Chloride and DMF

The reaction proceeds through the formation of a highly electrophilic Vilsmeier-Haack type intermediate from the reaction of DMF and thionyl chloride. This intermediate activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion.

Caption: Catalyzed vs. Uncatalyzed pathways for acyl chloride formation.

Experimental Protocol: Acyl Chloride Formation

Safety Note : Thionyl chloride is toxic and highly corrosive. It reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Setup : Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel.

-

Reagents : Charge the flask with 3-(pentafluorosulfanyl)benzoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, 2.0-5.0 eq), which can also serve as the solvent.

-

Catalyst Addition : Add a catalytic amount of dry N,N-dimethylformamide (DMF, 1-2 drops) to the stirred suspension. Vigorous gas evolution (SO₂ and HCl) should commence.

-

Reaction : Gently heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

-

Purification : Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation to isolate the pure this compound. The product is a moisture-sensitive liquid.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Role | Typical Quantity/Value | Rationale & Key Considerations |

| 3-(SF₅)benzoic acid | Starting Material | 1.0 equivalent | Must be thoroughly dried before use to prevent side reactions. |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 2.0 - 5.0 equivalents | Excess is used to drive the reaction to completion; also acts as a solvent. |

| DMF | Catalyst | 1-2 drops | Accelerates the reaction via formation of the Vilsmeier intermediate. |

| Temperature | Reaction Condition | Reflux (~76 °C) | Provides sufficient activation energy for the reaction to proceed at a practical rate. |

| Reaction Time | Reaction Condition | 2 - 3 hours | Monitored by the cessation of gas evolution and dissolution of the starting material. |

Characterization and Quality Control

Confirmation of the final product's identity and purity is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the aromatic protons with splitting patterns influenced by the SF₅ and COCl groups.

-

¹⁹F NMR : Will display a characteristic pattern for the SF₅ group, typically a doublet and a quintet (or a more complex AB₄ pattern), confirming its presence.[9]

-

¹³C NMR : Will show the carbonyl carbon at a characteristic downfield shift and aromatic carbons coupled to fluorine.

-

-

Infrared (IR) Spectroscopy : A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.

-

Purity : Due to the high reactivity of acyl chlorides, especially towards hydrolysis, gas chromatography (GC) or analysis by derivatization is often preferred over TLC on silica gel.[8]

References

- CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids . PMC. [Link]

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes . RSC Publishing. [Link]

- US6770783B1 - Method for producing acid chlorides.

-

Synthesis of chlorotetrafluorosulfanyl arenes using the TCICA/KF method . ResearchGate. [Link]

-

Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans . ResearchGate. [Link]

-

Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans . PubMed. [Link]

-

Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans . ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles . ACS Publications. [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes . PMC - NIH. [Link]

-

What should I reconsider in my experiment for acyl chloride to be formed? . ResearchGate. [Link]

-

In Situ ortho -Lithiation/Functionalization of Pentafluorosulfanyl Arenes . [Link]

-

Developments in the synthesis of new SF5-containing compounds . [Link]

-

Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid . AWS. [Link]

-

converting carboxylic acids into acyl (acid) chlorides . Chemguide. [Link]

-

Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds . University of Southampton ePrints. [Link]

-

SF5-Substituted Aromatic Heterocycles . ResearchGate. [Link]

-

Benzoyl chloride . Wikipedia. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles . PubMed Central. [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene . [Link]

-

Pentafluorobenzoyl chloride | C7ClF5O . PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-Depth Technical Guide to the Starting Materials for 3-(Pentafluorosulfanyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest across the pharmaceutical and agrochemical industries. Regarded as a "super-trifluoromethyl" group, the SF₅ moiety offers a unique combination of properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity, which can profoundly influence the biological activity and pharmacokinetic profiles of parent compounds.[1][2] 3-(Pentafluorosulfanyl)benzoyl chloride is a key building block for the incorporation of the 3-SF₅-benzoyl scaffold into more complex molecules. This guide provides a detailed exploration of the primary synthetic pathways and starting materials for the preparation of this valuable reagent, with a focus on the underlying chemical principles and practical experimental protocols.

The Primary Synthetic Route: A Multi-Step Approach from Bis(3-nitrophenyl) Disulfide

The most well-documented and industrially relevant synthesis of this compound commences with a readily available nitro-substituted diaryl disulfide. This pathway involves a series of functional group transformations to build the target molecule.

An overview of the primary synthetic pathway:

Caption: Primary synthetic route to this compound.

Step 1: Fluorination of Bis(3-nitrophenyl) Disulfide

The journey begins with the oxidative fluorination of bis(3-nitrophenyl) disulfide. This reaction is a cornerstone in the synthesis of aromatic SF₅ compounds and is performed on an industrial scale.[1][2]

Causality of Experimental Choices: The direct fluorination of diaryl disulfides is a robust method for introducing the SF₅ group. The presence of the deactivating nitro group on the aromatic ring is crucial as it moderates the reactivity of the aromatic system towards the highly reactive fluorinating agents, preventing unwanted side reactions such as ring fluorination.[3]

Experimental Protocol: Synthesis of 3-Nitro-1-(pentafluorosulfanyl)benzene

-

Starting Material: Bis(3-nitrophenyl) disulfide. This can be prepared by the reaction of m-nitrobenzenediazonium chloride with potassium ethyl xanthate, followed by hydrolysis and oxidation.[4]

-

Reaction: The direct fluorination of bis(3-nitrophenyl) disulfide is typically carried out using elemental fluorine (F₂) diluted with an inert gas (e.g., nitrogen).[1][2]

-

Yield: This industrial process can afford 3-nitro-1-(pentafluorosulfanyl)benzene in yields of around 39%.[1][5]

| Starting Material | Product | Key Reagents | Reported Yield |

| Bis(3-nitrophenyl) disulfide | 3-Nitro-1-(pentafluorosulfanyl)benzene | Elemental Fluorine (F₂) | ~39%[1][5] |

Step 2: Reduction of the Nitro Group

The nitro group of 3-nitro-1-(pentafluorosulfanyl)benzene is then reduced to an amine to furnish 3-(pentafluorosulfanyl)aniline. This transformation is a standard procedure in organic synthesis.

Causality of Experimental Choices: The reduction of an aromatic nitro group to an aniline is a common and high-yielding reaction. The choice of iron powder and hydrochloric acid in ethanol is a classic and cost-effective method for this transformation, known as the Béchamp reduction. The SF₅ group is stable under these reductive conditions.[6]

Experimental Protocol: Synthesis of 3-(Pentafluorosulfanyl)aniline

-

Reaction: To a solution of 3-nitro-1-(pentafluorosulfanyl)benzene in ethanol, add iron powder and concentrated hydrochloric acid.

-

Work-up: The reaction mixture is heated to reflux. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then subjected to a standard work-up to isolate the product.

-

Yield: High yields, typically around 89%, have been reported for this reduction.[6]

Step 3: The Sandmeyer Reaction

The resulting 3-(pentafluorosulfanyl)aniline is converted to 1-bromo-3-(pentafluorosulfanyl)benzene via the Sandmeyer reaction. This classic reaction in organic chemistry allows for the conversion of an amino group to a variety of other functional groups, in this case, a bromine atom.[7]

Causality of Experimental Choices: The Sandmeyer reaction is a reliable method for introducing a halide to an aromatic ring from an aniline precursor. The process involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide. This method is often preferred over direct halogenation due to its high regioselectivity.

Experimental Protocol: Synthesis of 1-Bromo-3-(pentafluorosulfanyl)benzene

-

Diazotization: 3-(Pentafluorosulfanyl)aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[8][9]

-

Halogenation: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

Yield: This reaction proceeds in good yields, often around 78%.[6]

Step 4: Formylation of the Bromo-Derivative

The next step involves the conversion of 1-bromo-3-(pentafluorosulfanyl)benzene to 3-(pentafluorosulfanyl)benzaldehyde. This is achieved through a lithium-halogen exchange followed by reaction with a formylating agent.

Causality of Experimental Choices: The lithium-halogen exchange using an organolithium reagent like n-butyllithium is an effective way to generate an aryllithium species from an aryl bromide. This highly nucleophilic intermediate can then react with an electrophilic formylating agent, such as 1-formylpiperidine, to introduce the aldehyde functionality. The reaction is typically carried out at very low temperatures to prevent side reactions of the reactive organolithium intermediate.

Experimental Protocol: Synthesis of 3-(Pentafluorosulfanyl)benzaldehyde

-

Lithium-Halogen Exchange: A solution of 1-bromo-3-(pentafluorosulfanyl)benzene in an ethereal solvent (e.g., diethyl ether) is cooled to -78 °C.

-

Formylation: n-Butyllithium (n-BuLi) is added dropwise to the solution. After a short period, 1-formylpiperidine is added, and the reaction mixture is allowed to warm to room temperature.

-

Work-up: The reaction is quenched, and the product is isolated through extraction and purification.

Step 5: Oxidation to the Carboxylic Acid

The penultimate step is the oxidation of 3-(pentafluorosulfanyl)benzaldehyde to 3-(pentafluorosulfanyl)benzoic acid.

Causality of Experimental Choices: The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. The SF₅ group is highly resistant to oxidation, allowing for the selective transformation of the aldehyde group.

Experimental Protocol: Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid

-

Oxidation: 3-(Pentafluorosulfanyl)benzaldehyde is treated with a suitable oxidizing agent.

-

Yield: This oxidation step is highly efficient, with yields of up to 98% being reported.[6]

Final Step: Chlorination to this compound

The final transformation is the conversion of 3-(pentafluorosulfanyl)benzoic acid to the target acid chloride. This is a standard reaction for which several chlorinating agents are available.

Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to their corresponding acid chlorides.[10][11] The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the purification of the desired product.[10][11]

Experimental Protocol: Synthesis of this compound

-

Reaction: 3-(Pentafluorosulfanyl)benzoic acid is heated with an excess of thionyl chloride, often under reflux conditions, until the evolution of gas ceases.[12]

-

Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude benzoyl chloride. Further purification can be achieved by vacuum distillation.[10]

Summary of the Primary Synthetic Route:

| Step | Starting Material | Product | Key Reagents | Reported Yield |

| 1 | Bis(3-nitrophenyl) disulfide | 3-Nitro-1-(pentafluorosulfanyl)benzene | F₂ | ~39%[1][5] |

| 2 | 3-Nitro-1-(pentafluorosulfanyl)benzene | 3-(Pentafluorosulfanyl)aniline | Fe, HCl | ~89%[6] |

| 3 | 3-(Pentafluorosulfanyl)aniline | 1-Bromo-3-(pentafluorosulfanyl)benzene | NaNO₂, HBr, CuBr | ~78%[6] |

| 4 | 1-Bromo-3-(pentafluorosulfanyl)benzene | 3-(Pentafluorosulfanyl)benzaldehyde | n-BuLi, 1-Formylpiperidine | - |

| 5 | 3-(Pentafluorosulfanyl)benzaldehyde | 3-(Pentafluorosulfanyl)benzoic Acid | Oxidizing Agent | ~98%[6] |

| 6 | 3-(Pentafluorosulfanyl)benzoic Acid | This compound | SOCl₂ | High |

Alternative Starting Materials and Synthetic Strategies

While the pathway from bis(3-nitrophenyl) disulfide is the most established, other starting materials and strategies can be considered for the synthesis of this compound and its precursors.

-

From 3-Bromobenzoyl Chloride: In principle, the direct introduction of the SF₅ group onto a pre-existing benzoyl chloride scaffold is an attractive but challenging approach. The harsh conditions typically required for pentafluorosulfanylation are often incompatible with the reactive acid chloride functionality.

-

From 3-Aminobenzoic Acid: An alternative route could involve the synthesis of 3-(pentafluorosulfanyl)aniline from a different precursor, followed by the same sequence of reactions as in the primary pathway. However, the direct pentafluorosulfanylation of an aniline derivative is not a common transformation.

-

Umemoto's Synthesis: An alternative to direct fluorination for the synthesis of arylsulfur pentafluorides is Umemoto's method. This approach starts with aromatic thiols or diaryl disulfides, which are converted to arylsulfur chlorotetrafluorides, followed by a fluorination step to yield the arylsulfur pentafluorides.[1][2] This method avoids the use of elemental fluorine and may offer a broader substrate scope.[2]

Logical relationship of synthetic intermediates:

Caption: Flow of key intermediates in the primary synthesis.

Conclusion

The synthesis of this compound is a multi-step process that relies on a series of well-established organic transformations. The primary and most industrially viable route begins with the direct fluorination of bis(3-nitrophenyl) disulfide to introduce the SF₅ group, followed by a sequence of functional group interconversions. Each step in this pathway is characterized by specific reagents and conditions that are crucial for achieving high yields and purity. Understanding the causality behind these experimental choices is paramount for researchers and drug development professionals seeking to utilize this important building block in their synthetic endeavors. The continued development of more efficient and scalable methods for the synthesis of SF₅-containing compounds will undoubtedly accelerate their application in the creation of novel and impactful molecules.

References

-

Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

-

Chen, X., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 9(30), eadh0144. [Link]

-

Beier, P., & Pastyrikova, T. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

-

Zarantonello, C., Guerrato, A., Ugel, E., & Zaggia, A. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 128(12), 1471-1476. [Link]

-

Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

-

Vida, G., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of organic chemistry, 79(20), 9513–9521. [Link]

-

Sandmeyer Reaction | Organic Chemistry 12th | Aniline to Benzene Conversion. (2021, May 4). YouTube. [Link]

-

Beier, P., & Pastyrikova, T. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1366–1369. [Link]

-

Foss, O., et al. (1953). Disulfide, bis-(m-nitrophenyl). Organic Syntheses, 33, 61. [Link]

-

Ho, E. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. [Link]

- Method for preparing arylsulfur pentafluoride. (2004).

-

Shou, J.-Y., & Qing, F.-L. (2022). Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. Angewandte Chemie (International ed. in English), 61(39), e202208860. [Link]

-

Zarantonello, C., et al. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 128(12), 1471-1476. [Link]

-

Smith, A. M., et al. (2016). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 185, 10-15. [Link]

-

Blanksma, J. J. (1923). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 3, 49. [Link]

-

Fochi, M., et al. (2013). A simple and efficient one-pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. RSC Advances, 3(44), 21367-21370. [Link]

-

Leung, E. (2020, January 29). How would you convert aniline to bromobenzene? Quora. [Link]

-

3-Nitrophenyl disulfide. MySkinRecipes. [Link]

- Process for the preparation of benzoic acid derivatives. (1989).

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2002).

-

Shou, J.-Y., & Qing, F.-L. (2022). Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. Angewandte Chemie International Edition, 61(39), e202208860. [Link]

-

Wang, Y., et al. (2007). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Huaxue Shiji, 29(11), 693-695. [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Li, Y., et al. (2025). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry, 21, 253–261. [Link]

-

Ahrens, T., et al. (2020). Routes to Pt Derivatives of High‐Valent Sulfur Oxofluorides S(O)2F, S(O)F2, and S(O)F3 by Fluorination and Oxygenation. Chemistry – A European Journal, 26(49), 11195-11200. [Link]

Sources

- 1. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

The Pentafluorosulfanyl Group: A Paradigm Shift in Aromatic Substitution for Advanced Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group is rapidly emerging from the realm of esoteric fluorine chemistry into the mainstream of medicinal chemistry and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," its unique confluence of properties—extreme electronegativity, substantial steric bulk, and remarkable chemical stability—offers a powerful tool to modulate molecular characteristics in ways that are not achievable with traditional substituents.[3][4] This guide provides a comprehensive technical overview of the electronic effects of the SF5 group on a benzene ring, offering field-proven insights into its synthesis, characterization, and strategic application. We will delve into the fundamental principles governing its potent electron-withdrawing nature, explore the practicalities of its synthetic installation, and provide a forward-looking perspective on its transformative potential.

Introduction: Beyond the Trifluoromethyl Group

For decades, the trifluoromethyl (CF3) group has been a cornerstone of bioisosteric replacement in drug design, valued for its ability to enhance metabolic stability and binding affinity. However, the quest for novel chemical space with enhanced properties has led researchers to the pentafluorosulfanyl (SF5) group.[2] The SF5 group, with its octahedral geometry and five highly electronegative fluorine atoms bonded to a central sulfur atom, presents a distinct electronic and steric profile.[1][5] Its introduction onto a benzene ring profoundly alters the electron density distribution, reactivity, and physicochemical properties of the parent molecule.[6] This guide will dissect these effects, providing a robust framework for the rational design of SF5-functionalized aromatic compounds.

The Electronic Architecture of the SF5-Substituted Benzene Ring

The profound impact of the SF5 group on a benzene ring stems from a powerful combination of inductive and resonance effects. Understanding these contributions is paramount to predicting and harnessing its influence on molecular behavior.

A Dominant Inductive Effect (-I)

The five fluorine atoms surrounding the sulfur atom create an intense electron-withdrawing inductive effect. The high electronegativity of fluorine pulls electron density away from the sulfur atom, which in turn withdraws electron density from the benzene ring through the sigma bond.[6] This potent -I effect is significantly stronger than that of the trifluoromethyl group, as evidenced by comparative electronic parameters.

Resonance Effects: The Role of Negative Hyperconjugation

While the inductive effect is the primary driver of the SF5 group's electron-withdrawing nature, a resonance component, specifically negative hyperconjugation, further contributes to its electronic profile.[7][8] This involves the donation of electron density from the filled p-orbitals of the benzene ring into the vacant, low-lying σ* anti-bonding orbitals of the S-F bonds. This interaction delocalizes the π-electrons of the ring, further reducing electron density, particularly at the ortho and para positions.

The interplay of these potent electron-withdrawing effects renders the SF5 group as one of the most deactivating substituents for electrophilic aromatic substitution. Consequently, electrophilic attack on a pentafluorosulfanylbenzene ring is significantly slower than on benzene and is directed to the meta position.[9]

Quantifying the Electronic Impact: Hammett and Taft Parameters

The electronic influence of a substituent can be quantitatively assessed using Hammett (σ) and Taft (σ*) parameters, which are derived from the ionization of substituted benzoic acids and the hydrolysis of substituted esters, respectively. These parameters provide a valuable tool for medicinal chemists and physical organic chemists to predict the effect of a substituent on reaction rates and equilibria.

| Substituent | σm | σp |

| -SF5 | 0.61[10] | 0.68[10] |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Br | 0.39 | 0.23 |

| -H | 0.00 | 0.00 |

| Table 1: A comparison of Hammett parameters for the SF5 group and other common substituents on a benzene ring. |

As illustrated in Table 1, the Hammett parameters for the SF5 group are significantly positive, confirming its strong electron-withdrawing character through both inductive and resonance effects. Notably, its σp value is greater than that of the CF3 group, quantitatively supporting its designation as a "super-trifluoromethyl group."

Frontier Molecular Orbital (FMO) Analysis of Pentafluorosulfanylbenzene

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting chemical reactivity.[11][12] The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's behavior in chemical reactions.

In pentafluorosulfanylbenzene, the strong electron-withdrawing nature of the SF5 group significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted benzene. This has profound implications for its reactivity:

-

Reduced Nucleophilicity: The lower HOMO energy indicates that the electrons in the π-system are more tightly held, making pentafluorosulfanylbenzene a weaker nucleophile and less susceptible to electrophilic attack.

-

Enhanced Electrophilicity: The significantly lowered LUMO energy makes the aromatic ring more susceptible to nucleophilic attack, a property that can be exploited in certain synthetic strategies.

Figure 1: FMO energy level diagram for SF5-benzene vs. benzene.

The visualization of the HOMO and LUMO of pentafluorosulfanylbenzene reveals that the HOMO is primarily localized on the benzene ring, while the LUMO has significant contributions from both the ring and the SF5 group, reflecting the strong electronic communication between them.

Experimental Protocols: Synthesizing and Characterizing SF5-Aromatics

The synthetic accessibility of SF5-containing compounds has historically been a significant barrier to their widespread use.[1][5] However, recent advances have led to more practical and scalable methods.

The Umemoto Method: From Diaryl Disulfides to Aryl-SF5

One of the most significant breakthroughs in the synthesis of arylsulfur pentafluorides was the development of a two-step method by Umemoto and coworkers.[7] This method, which starts from readily available diaryl disulfides or aryl thiols, has become a workhorse in the field.

Experimental Workflow: Umemoto Synthesis of Pentafluorosulfanylbenzene

Figure 2: Workflow for the Umemoto synthesis of aryl-SF5 compounds.

Step-by-Step Methodology:

-

Step 1: Synthesis of Phenylsulfur Chlorotetrafluoride (PhSF4Cl).

-

Rationale: This initial step involves the oxidative chlorofluorination of diphenyl disulfide. The use of an alkali metal fluoride in conjunction with chlorine gas allows for the formation of the key intermediate, phenylsulfur chlorotetrafluoride.

-

Procedure: A solution of diphenyl disulfide in anhydrous acetonitrile is cooled in an appropriate reactor. Chlorine gas is bubbled through the solution while maintaining the temperature. An alkali metal fluoride, such as potassium fluoride, is present in the reaction mixture to facilitate the fluorination process. The reaction is monitored by 19F NMR until the starting material is consumed. The resulting phenylsulfur chlorotetrafluoride can be isolated by distillation or used directly in the next step.[7]

-

-

Step 2: Conversion of PhSF4Cl to Pentafluorosulfanylbenzene (PhSF5).

-

Rationale: The final step involves the exchange of the chlorine atom in PhSF4Cl for a fluorine atom. This is typically achieved using a more potent fluoride source than in the first step.

-

Procedure: The isolated or crude phenylsulfur chlorotetrafluoride is treated with a fluoride source such as zinc fluoride (ZnF2) or hydrogen fluoride (HF).[7] The reaction is typically heated to drive the fluoride exchange to completion. The progress of the reaction is monitored by 19F NMR spectroscopy. Upon completion, the pentafluorosulfanylbenzene is isolated and purified by distillation.

-

Radical Addition of SF5Cl to Aromatic Precursors

An alternative and increasingly popular method for the introduction of the SF5 group involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated precursors, which can then be converted to the aromatic system.[13][14]

Experimental Workflow: Radical Addition Approach

Figure 3: General workflow for the synthesis of SF5-aromatics via radical addition.

Step-by-Step Methodology (Illustrative Example):

-

Radical Addition of SF5Cl to an Alkene:

-

Rationale: This step leverages the reactivity of the S-Cl bond in SF5Cl towards radical initiation. The choice of radical initiator is crucial for achieving high efficiency and selectivity. Amine-borane complexes have emerged as user-friendly and effective initiators.[14]

-

Procedure: To a solution of the alkene in a suitable solvent (e.g., dichloromethane), pentafluorosulfanyl chloride and an amine-borane complex are added at room temperature under an inert atmosphere. The reaction is stirred for a specified period, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the SF5-containing adduct.[14]

-

-

Aromatization:

-

Rationale: The subsequent aromatization step depends on the nature of the SF5-adduct. This may involve elimination reactions or other transformations to generate the final aromatic product.

-

Procedure: The isolated SF5-adduct is subjected to appropriate reaction conditions to induce aromatization. This could involve treatment with a base to promote elimination or other specific reagents depending on the substrate. The final pentafluorosulfanyl-substituted aromatic compound is then purified by column chromatography or recrystallization.

-

Characterization Techniques

The unambiguous characterization of SF5-substituted benzenes relies on a combination of spectroscopic techniques.

-

19F NMR Spectroscopy: This is the most informative technique for confirming the presence and integrity of the SF5 group. The spectrum of a pentafluorosulfanyl group attached to a benzene ring typically shows two signals: a doublet for the four equatorial fluorine atoms (F_eq_) and a quintet for the single axial fluorine atom (F_ax_). The characteristic chemical shifts and coupling constants (J_F-F_ ≈ 150 Hz) are diagnostic.[1][3]

-

1H and 13C NMR Spectroscopy: These techniques provide information about the substitution pattern on the benzene ring and the electronic impact of the SF5 group on the chemical shifts of the aromatic protons and carbons.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the molecule.[1]

Applications and Future Outlook

The unique electronic properties of the SF5 group have positioned it as a valuable substituent in both medicinal chemistry and materials science.

-

In Drug Discovery: The high lipophilicity and metabolic stability conferred by the SF5 group can improve the pharmacokinetic profile of drug candidates. Its strong electron-withdrawing nature can also enhance binding affinity to biological targets.[1][2]

-

In Materials Science: The thermal and chemical stability of the SF5 group, coupled with its ability to tune the electronic properties of organic molecules, makes it an attractive component for the design of advanced materials with applications in electronics and optics.[4]

The continued development of more efficient and versatile synthetic methods for the introduction of the SF5 group will undoubtedly accelerate its adoption in these and other fields. As our understanding of the nuanced electronic effects of this remarkable substituent deepens, so too will our ability to rationally design next-generation molecules with precisely tailored properties.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Pentafluorosulfanylbenzene - Wikipedia. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. [Link]

-

Royal Society of Chemistry. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. [Link]

-

Developments in the synthesis of new SF5-containing compounds - PhD Thesis. [Link]

-

ACS Organic & Inorganic Au. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

-

MDPI. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

PubMed Central. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

-

Wikipedia. Pentafluorosulfanylbenzene. [Link]

-

ACS Publications. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. [Link]

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

-

SciSpace. A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

PubMed. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. [Link]

-

ResearchGate. A Computational Modeling of the Structure, Frontier Molecular Orbital (FMO) Analysis, and Global and Local Reactive Descriptors of a Phytochemical 'Coumestrol'. [Link]

-

Beilstein Journal of Organic Chemistry. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]

-

ResearchGate. Three-dimensional visualization of HOMO and LUMO orbitals in the... [Link]

-

Chemical Society Reviews. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]

-

ACS Publications. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Link]

-

PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

-

Beilstein Journal of Organic Chemistry. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. [Link]

-

YouTube. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. [Link]

-

ChemRxiv. A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Rev. [Link]

-

Wiley Online Library. Evidence of AlII Radical Addition to Benzene. [Link]

-

YouTube. frontier molecular orbital analysis. [Link]

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

YouTube. Simulation and Visualization of LUMO & HOMO orbits of water molecules by NanoDCAL Software. [Link]

-

Wiley Online Library. A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. [Link]

-

PubMed Central. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

-

ResearchGate. Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. [Link]

-

PubMed. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes. [Link]

-

Wikipedia. Frontier molecular orbital theory. [Link]

-

ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

William W. Kennerly blog. How to Visualize Molecular Orbitals on GaussView. [Link]

-

Scribd. Hammett Substituent Constants Survey. [Link]

-

ResearchGate. Synthesis of diaryl disulfides via the reductive coupling of arylsulfonyl chlorides. [Link]

-

National Institutes of Health. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

-

PubMed Central. New Frontiers and Developing Applications in 19F NMR. [Link]

-

ResearchGate. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. [Link]

Sources

- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epublications.vu.lt [epublications.vu.lt]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. youtube.com [youtube.com]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-(Pentafluorosulfanyl)benzamides: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(pentafluorosulfanyl)benzamides. The unique properties of the pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," have garnered significant interest in medicinal chemistry and materials science.[1] Its high electronegativity, thermal stability, and substantial lipophilicity make it a valuable functional group for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[2][3] This document outlines the synthetic pathways to the key intermediate, 3-(pentafluorosulfanyl)benzoic acid, and subsequent amidation methodologies to generate a diverse range of 3-(pentafluorosulfanyl)benzamides.

The Strategic Importance of the Pentafluorosulfanyl Moiety

The introduction of fluorine-containing functional groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The SF₅ group, in particular, offers a unique combination of properties:

-

High Electronegativity: It is a potent electron-withdrawing group, influencing the acidity and basicity of neighboring functionalities.

-

Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group robust under various chemical and physiological conditions.[3]

-

Lipophilicity: The SF₅ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

These characteristics make the 3-(pentafluorosulfanyl)benzamide scaffold an attractive platform for the development of novel therapeutics and functional materials.

Synthetic Strategy Overview

The synthesis of 3-(pentafluorosulfanyl)benzamides is a multi-step process that begins with the commercially available 1-nitro-3-(pentafluorosulfanyl)benzene. The general synthetic route involves the transformation of the nitro group into a carboxylic acid, followed by an amide coupling reaction.

Caption: Overall synthetic workflow for 3-(pentafluorosulfanyl)benzamides.

The key intermediate, 3-(pentafluorosulfanyl)benzoic acid, is prepared through a four-step sequence:

-

Reduction of the nitro group to an aniline.

-

Diazotization of the aniline followed by a Sandmeyer reaction to introduce a bromine atom.[4]

-

Formylation of the aryl bromide to yield the corresponding benzaldehyde.

-

Oxidation of the benzaldehyde to the carboxylic acid.[4]

Finally, the 3-(pentafluorosulfanyl)benzoic acid is coupled with a desired amine to afford the target benzamide.

Detailed Experimental Protocols

Part A: Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid

This multi-step synthesis requires careful execution and appropriate handling of reagents.

Step 1: Reduction of 1-Nitro-3-(pentafluorosulfanyl)benzene to 3-(Pentafluorosulfanyl)aniline

-

Rationale: The reduction of the nitro group to an amine is a common and crucial transformation. Various reducing agents can be employed; a standard laboratory procedure may utilize tin(II) chloride or catalytic hydrogenation. A method using sodium borohydride with a nickel salt catalyst is described here for its efficiency.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-nitro-3-(pentafluorosulfanyl)benzene (1.0 eq.) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

-

Add NiCl₂·6H₂O (0.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Carefully add sodium borohydride (NaBH₄) (4.0 eq.) portion-wise to the reaction mixture. An immediate black precipitate will form, and hydrogen gas will evolve.

-

Stir the mixture at room temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(pentafluorosulfanyl)aniline. The product can be purified by column chromatography if necessary.

-

Step 2: Synthesis of 1-Bromo-3-(pentafluorosulfanyl)benzene via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic method for converting an arylamine to an aryl halide via a diazonium salt intermediate.[5] This is a reliable method for introducing a bromine atom onto the aromatic ring.

-

Protocol:

-

Prepare a solution of 3-(pentafluorosulfanyl)aniline (1.0 eq.) in an aqueous acidic solution (e.g., HBr/H₂O).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude 1-bromo-3-(pentafluorosulfanyl)benzene can be purified by distillation or column chromatography.

-

Step 3: Formylation of 1-Bromo-3-(pentafluorosulfanyl)benzene

-

Rationale: The introduction of a formyl group can be achieved through various methods. A common approach involves metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Protocol:

-

Dissolve 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise, maintaining the low temperature.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add anhydrous DMF (1.5 eq.) and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ether, wash the combined organic layers, dry, and concentrate. Purify the resulting 3-(pentafluorosulfanyl)benzaldehyde by column chromatography.

-

Step 4: Oxidation of 3-(Pentafluorosulfanyl)benzaldehyde to 3-(Pentafluorosulfanyl)benzoic Acid

-

Rationale: The oxidation of an aldehyde to a carboxylic acid is a straightforward transformation. Mild oxidizing agents are preferred to avoid side reactions. Sodium tungstate with hydrogen peroxide is an effective system.[6]

-

Protocol:

-

Dissolve 3-(pentafluorosulfanyl)benzaldehyde (1.0 eq.) in a suitable solvent.

-

Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a catalyst.[6]

-

Add hydrogen peroxide (H₂O₂) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).

-

After completion, work up the reaction by acidifying the solution and extracting the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to yield 3-(pentafluorosulfanyl)benzoic acid, which can be recrystallized for further purification.

-

Part B: Synthesis of 3-(Pentafluorosulfanyl)benzamides

The final step is the formation of the amide bond between 3-(pentafluorosulfanyl)benzoic acid and a primary or secondary amine. Two common and effective methods are presented below.

Method 1: Acid Chloride Formation Followed by Amination

-

Rationale: This is a robust and widely used method for amide bond formation. The carboxylic acid is first activated by conversion to the more reactive acid chloride using thionyl chloride (SOCl₂). The subsequent reaction with an amine is typically fast and high-yielding.[2]

Caption: Amidation via the acid chloride intermediate.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend or dissolve 3-(pentafluorosulfanyl)benzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

-

Reflux the mixture for 1-2 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude this compound can be used directly in the next step.

-

In a separate flask, dissolve the desired amine (0.9-1.0 eq.) and a base such as sodium bicarbonate (NaHCO₃) (2-3 eq.) in a suitable solvent system (e.g., acetone/water).[2]

-

Add the crude acid chloride solution to the amine solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for 1-2 hours or until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude 3-(pentafluorosulfanyl)benzamide by column chromatography or recrystallization.

-

Method 2: Direct Amide Coupling Using HATU

-

Rationale: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds directly from carboxylic acids and amines under mild conditions. This method avoids the use of harsh reagents like thionyl chloride and is suitable for sensitive substrates.

-

Protocol:

-

Dissolve 3-(pentafluorosulfanyl)benzoic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Data Summary

The following table summarizes typical yields for the synthesis of representative 3-(pentafluorosulfanyl)benzamides.

| Amine | Coupling Method | Product | Yield (%) | Reference |

| 4-(Pentafluorosulfanyl)aniline | Acid Chloride | N-(4-(Pentafluorosulfanyl)phenyl)-3-(pentafluorosulfanyl)benzamide | 78 | [2] |

| 2-Methyl-4-(pentafluorosulfanyl)aniline | Acid Chloride | N-(2-Methyl-4-(pentafluorosulfanyl)phenyl)-3-(pentafluorosulfanyl)benzamide | 73 | [2] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Safety and Handling

-

Pentafluorosulfanyl Compounds: While generally stable, SF₅-containing compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be performed in a fume hood. Use appropriate PPE, including acid-resistant gloves and a face shield.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent and must be handled under an inert atmosphere. It reacts violently with water. Appropriate training and handling procedures are essential.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR spectrum of the SF₅ group typically shows a characteristic AB₄ pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-